C14H15N3O3S
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate involves several steps. One common method includes the reaction of 1-phenylethylideneamine with methyl 4-formyl-1,3-thiazole-2-carboxylate under specific conditions to form the desired product . The reaction typically requires a solvent such as toluene and a catalyst like Ru/Al2O3 . The optimal conditions for this reaction include a temperature of 140°C and an oxygen flow rate of 10 ml/min .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis in a packed-bed reactor. This method allows for efficient production with high yields. The use of response surface methodology (RSM) can optimize reaction parameters, ensuring maximum efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect norepinephrine and dopamine pathways .
Comparison with Similar Compounds
Methyl N-[4-({[(E)-(1-phenylethylidene)amino]oxy}methyl)-1,3-thiazol-2-yl]carbamate: can be compared with other similar compounds, such as:
- N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
- 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide
These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-9-7-12(19)17-14(16-9)21-8-13(20)15-10-4-3-5-11(18)6-10/h3-7,18H,2,8H2,1H3,(H,15,20)(H,16,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPJESOUQMTTPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.